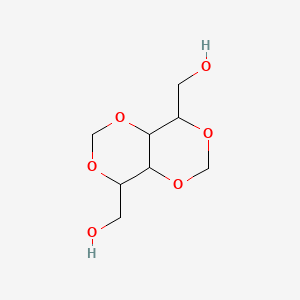

2,4:3,5-DI-O-METHYLENE-L-IDITOL

Descripción

The exact mass of the compound [4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52137. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

[4-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c9-1-5-7-8(14-3-11-5)6(2-10)12-4-13-7/h5-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIMVTKZIGEWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC(C2C(O1)C(OCO2)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277258 | |

| Record name | MLS002637570 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-65-9, 5334-20-3 | |

| Record name | NSC52137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637570 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Polyhydroxylated Compounds and Their Cyclic Acetals in Organic Synthesis

Polyhydroxylated compounds, such as sugar alcohols, are fundamental to organic chemistry, not least because of the prevalence of carbohydrates in biological systems. openstax.org The multiple hydroxyl (-OH) groups on their carbon backbones offer numerous sites for chemical reactions. However, this high reactivity also presents a significant challenge: achieving selectivity at a single hydroxyl group in the presence of many others.

To overcome this, chemists employ "protecting groups" to temporarily block certain hydroxyl groups, rendering them unreactive while modifications are made elsewhere on the molecule. researchgate.net Cyclic acetals are a particularly effective and widely used class of protecting groups in carbohydrate chemistry. researchgate.net They are formed by reacting a polyhydroxylated compound with an aldehyde or a ketone in the presence of an acid catalyst. openstax.orggoogle.com This reaction is reversible, which is crucial as the protecting group must be removable under specific conditions to reveal the hydroxyl groups once the desired synthetic steps are complete. openstax.org

The formation of cyclic acetals, such as 1,3-dioxanes and 1,3-dioxolanes, can also serve to create a more rigid and defined conformation of the molecule. researchgate.netmdpi.com This conformational restriction can be advantageous in directing the stereochemical outcome of subsequent reactions. The stability of these cyclic acetals can vary depending on their ring size and the substituents, allowing for a tailored approach to complex molecular synthesis. researchgate.net

Overview of L Iditol Derived Structures As Versatile Chirons

In the world of stereoselective synthesis, "chirons" are optically active natural products or their derivatives that are used as starting materials for the synthesis of other complex, chiral molecules. researchgate.net Carbohydrates, with their inherent chirality, are an excellent and relatively inexpensive source of such chiral building blocks. researchgate.netwur.nl

L-Iditol, a six-carbon sugar alcohol (or alditol), is one such versatile chiron. rug.nlannualreviews.org It is one of the three hexitols, alongside D-sorbitol and D-mannitol, that can be derived from sugars. rug.nl The specific spatial arrangement of the hydroxyl groups in L-iditol provides a unique stereochemical template. By selectively protecting and modifying these hydroxyl groups, a wide range of chiral intermediates can be synthesized. These L-iditol-derived structures are then used in the synthesis of pharmaceuticals, natural products, and advanced materials like polymers. researchgate.net The transformation of L-iditol into its dianhydrosugar form, isoidide (1,4:3,6-dianhydro-L-iditol), is another example of its utility as a rigid, bio-based monomer for polymer synthesis. rug.nltue.nl

Research Trajectories and Academic Relevance of 2,4:3,5 Di O Methylene L Iditol

Methodologies for the Preparation of this compound

The synthesis of this compound hinges on the formation of methylene acetal bridges across specific hydroxyl groups of the L-iditol backbone.

The principal method for preparing this compound involves the direct acid-catalyzed reaction of L-iditol with a formaldehyde source. This reaction forms two stable six-membered 1,3-dioxane (B1201747) rings. The principles of conformational analysis can be used to predict the most likely structures for methylene derivatives of sugar alcohols. annualreviews.org

Common formaldehyde sources for this acetalization include:

Formaldehyde/Paraformaldehyde : Used under acidic conditions to form the methylene bridges.

Dimethoxymethane : Serves as another effective methylene source under acidic catalysis.

While traditional methods often rely on harsh acidic conditions, modern approaches for methylene acetal formation from diols offer milder alternatives. organic-chemistry.org One such method utilizes methoxymethylphenylsulfide in the presence of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as an oxidant and butylated hydroxytoluene (BHT) to suppress side reactions. organic-chemistry.orgnih.gov This technique is efficient for creating methylene acetals from various 1,2- and 1,3-diols, including carbohydrate substrates, under non-acidic conditions. organic-chemistry.orgnih.govorganic-chemistry.org

The reaction is not limited to L-iditol. Other sugar alcohols like D-mannitol and D-glucitol can undergo similar reactions to form analogous bicyclic diacetals, such as 2,4:3,5-di-O-methylene-D-mannitol. researchgate.netresearchgate.net The stereochemistry of the starting polyol dictates the configuration of the final product. For instance, the simple acid-catalyzed dehydration of L-iditol can also lead to the formation of 1,4:3,6-dianhydro-L-iditol, a product with fused tetrahydrofuran (B95107) rings, highlighting the competing cyclization pathways. cdnsciencepub.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of catalyst, solvent, temperature, and reaction time. Acid catalysis is standard for this transformation. libretexts.org

A typical laboratory-scale synthesis involves heating L-iditol with paraformaldehyde in a suitable solvent under acidic catalysis. Purification is commonly achieved through recrystallization from polar aprotic solvents.

| Parameter | Condition | Purpose/Notes | Reference |

|---|---|---|---|

| Starting Material | L-Iditol | The polyol backbone for the target molecule. | |

| Methylene Source | Paraformaldehyde (3 equivalents) | Provides the methylene groups for acetal bridge formation. | |

| Catalyst | p-Toluenesulfonic acid (0.1 equivalents) | Acid catalyst to promote the acetalization reaction. | |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent suitable for the reaction. | |

| Alternative Conditions | Reflux in acetic acid with sodium acetate (B1210297) as catalyst. | A classic set of conditions for this type of cyclization. | |

| Purification | Recrystallization from DMF/acetic acid mixtures. | Effective for isolating the crystalline product. |

Strategic Derivatization and Functionalization of this compound

The two primary hydroxyl groups at the C1 and C6 positions of this compound are available for further chemical modification, allowing for its use as a versatile synthetic intermediate.

The terminal hydroxyl groups can be selectively etherified or esterified to introduce a wide range of functional groups or protecting groups.

Benzylation is a common strategy to protect the primary hydroxyl groups. Benzyl (B1604629) ethers are stable under many reaction conditions, including the acidic conditions used to remove other acetal protecting groups, but can be cleaved under neutral conditions via hydrogenolysis. thieme-connect.de This orthogonality is highly valuable in multi-step carbohydrate synthesis.

A robust method for the benzylation of this compound involves using powdered potassium hydroxide (B78521) in neat benzyl chloride at elevated temperatures. thieme-connect.de This procedure effectively converts the diol into its 1,6-di-O-benzyl ether derivative. thieme-connect.de

| Reagent/Condition | Description | Reference |

|---|---|---|

| Substrate | This compound | thieme-connect.de |

| Base | Powdered Potassium Hydroxide | thieme-connect.de |

| Benzylation Agent/Solvent | Benzyl chloride (neat) | thieme-connect.de |

| Temperature | High Temperature | thieme-connect.de |

| Product | 1,6-Di-O-benzyl-2,4:3,5-di-O-methylene-L-iditol | thieme-connect.de |

This protection strategy allows for subsequent modifications at other parts of a larger molecule, with the benzyl groups being removed later in the synthetic sequence without affecting the core methylene acetal structure.

Acetylation and other acylation reactions serve both as a means of protecting the hydroxyl groups and for analytical characterization. However, controlling the degree of acylation can be challenging. Chemical methods, such as using acetic anhydride, can often lead to a mixture of mono- and di-esterified products. beilstein-journals.org

For achieving high selectivity, enzymatic methods have proven superior. Lipases, for instance, can selectively catalyze the esterification of primary hydroxyl groups, leaving secondary hydroxyls untouched. beilstein-journals.org This approach allows for the synthesis of mono-esterified products in high yield. beilstein-journals.org In a related context, N-heterocyclic carbene (NHC) catalysis has been used for the regioselective acylation of the similar diol, isosorbide (B1672297), demonstrating that modern catalytic methods can control functionalization at either the endo or exo hydroxyl position based on reaction conditions. acs.org

These acylation reactions are not only for protection but also for modifying the properties of materials. For example, acetylated sugar derivatives are used in the synthesis of polymers to enhance properties like the glass transition temperature. researchgate.net

Selective Etherification and Esterification of Available Hydroxyl Groups

Controlled Methylation Procedures in Carbohydrate Systems

The methylation of hydroxyl groups in carbohydrates is a fundamental transformation. In the case of this compound, the primary hydroxyl groups are available for methylation. One established method involves using powdered potassium hydroxide in neat benzyl chloride at elevated temperatures for benzylation, a process that can be adapted for methylation. thieme-connect.de

Kuhn's methylation, another powerful technique, utilizes iodomethane (B122720) and silver(I) oxide in dimethylformamide (DMF). thieme-connect.de This method is effective for a range of carbohydrates. thieme-connect.de An alternative approach employs thallium(I) ethoxide to form thallium alkoxides, which are then reacted with iodomethane in acetonitrile. thieme-connect.de This method is notable for its mild conditions, which are compatible with ester and amide functionalities. thieme-connect.de

| Methylation Method | Reagents | Solvent | Key Features |

| Kuhn's Methylation | Iodomethane, Silver(I) oxide | Dimethylformamide (DMF) | Versatile and widely applicable for carbohydrates. thieme-connect.de |

| Thallium-Mediated Methylation | Thallium(I) ethoxide, Iodomethane | Acetonitrile | Mild reaction conditions, tolerant of esters and amides. thieme-connect.de |

Synthesis of Aminated and Dihalogenated Derivatives

The conversion of the primary hydroxyl groups of this compound to amino or halogen functionalities opens up avenues for further derivatization.

A common strategy for introducing amino groups involves a two-step sequence. First, the primary hydroxyl groups are converted to good leaving groups, such as tosylates. Subsequent reaction with ammonia (B1221849) or an azide (B81097) source followed by reduction leads to the desired diamino derivative. For instance, 1,6-diamino-1,6-dideoxy-di-O-methylene-L-iditol can be prepared via an SN2 displacement of tosyl groups by ammonia. This diamine has been utilized in the synthesis of polyureas. researchgate.net

The primary hydroxyl groups of this compound can be replaced by halogens, typically through the formation of a sulfonate ester intermediate followed by nucleophilic substitution with a halide ion. These halogenated derivatives are valuable precursors for a variety of subsequent transformations. For example, dihalogenated derivatives can be prepared by the addition of hypohalous acids (HOX, where X = Br, Cl) to a vinyl precursor, followed by conversion of the resulting halohydrin to other derivatives. beilstein-journals.org

Introduction of Sulfonyl Esters for Further Chemical Manipulation

The conversion of the primary hydroxyl groups of this compound into sulfonyl esters, such as tosylates or mesylates, is a crucial step for activating these positions for nucleophilic substitution reactions. researchgate.netnih.gov This is a standard procedure in carbohydrate chemistry, often achieved by reacting the diol with the corresponding sulfonyl chloride in the presence of a base like pyridine. nih.gov For example, the tosylation of the related compound isosorbide is performed using 4-toluenesulfonyl chloride in an aqueous NaOH/THF system. researchgate.net These sulfonate esters are excellent leaving groups, facilitating their displacement by a wide range of nucleophiles to introduce new functionalities. researchgate.net

| Derivative | Synthetic Application | Reference |

| 1,6-Ditosyl-2,4:3,5-di-O-methylene-L-iditol | Intermediate for the synthesis of 1,6-diamino-1,6-dideoxy-2,4:3,5-di-O-methylene-L-iditol. | |

| 1,6-Dimesyl-2,4:3,5-di-O-methylene-L-iditol | Precursor for nucleophilic substitution reactions. nih.gov | nih.gov |

Investigation of Reaction Mechanisms and Mechanistic Pathways

Understanding the mechanisms of reactions involving this compound and its derivatives is essential for controlling the stereochemical outcome of these transformations.

Stereochemical Control and Diastereoselectivity in Derivatization

The rigid bicyclic structure of this compound plays a significant role in directing the stereochemical course of reactions at the primary positions. The fixed conformation of the iditol backbone can influence the approach of reagents, leading to diastereoselective transformations. For instance, in nucleophilic substitution reactions on sulfonylated derivatives, the incoming nucleophile will typically attack from the less sterically hindered face, leading to an inversion of configuration at the reaction center (SN2 mechanism). The stereochemistry of the starting material, L-iditol, thus dictates the stereochemistry of the resulting products. The principles of conformational analysis can be used to predict the most stable conformations and, consequently, the likely stereochemical outcome of reactions. annualreviews.org The introduction of chiral auxiliaries or catalysts can also be employed to enhance diastereoselectivity in derivatization reactions. nih.gov

Elucidation of Rearrangement and Cleavage Reactions of Cyclic Acetals

The stability and reactivity of the two five-membered 1,3-dioxolane (B20135) rings in this compound are central to its chemical behavior. These methylene acetals, while serving as protecting groups, are susceptible to both rearrangement and cleavage under specific reaction conditions, offering avenues for synthetic diversification.

Rearrangement and Cleavage of a Dimesylate Derivative

A notable example of the reactivity of the di-O-methylene-L-iditol system involves the transformation of its 1,6-di-O-methanesulfonyl derivative. Research has demonstrated the conversion of 1,6-Di-O-methanesulfonyl-2,4:3,5-di-O-methylene-L-iditol to D-threo-4,8-Dimethylene-1,3,5,7-naphthodioxane. acs.orgnih.govacs.org This reaction represents a significant molecular rearrangement, where the original bicyclic acetal system is transformed into a novel naphthodioxane ring structure.

The reaction proceeds through a complex mechanism likely involving the intramolecular displacement of the good leaving groups, the methanesulfonyl esters, by the acetal oxygen atoms. This process would initiate the cleavage of the original acetal rings and the subsequent formation of the new, thermodynamically more stable aromatic-like dioxane system.

Table 1: Transformation of 1,6-Di-O-methanesulfonyl-2,4:3,5-di-O-methylene-L-iditol

| Starting Material | Product | Significance | Reference |

| 1,6-Di-O-methanesulfonyl-2,4:3,5-di-O-methylene-L-iditol | D-threo-4,8-Dimethylene-1,3,5,7-naphthodioxane | Demonstrates a profound molecular rearrangement involving both cleavage and formation of new ring systems. | acs.orgnih.govacs.org |

Acid-Catalyzed Cleavage of Methylene Acetals

The methylene acetal linkages in this compound are susceptible to cleavage under acidic conditions. This reactivity is a general characteristic of acetals, which can be hydrolyzed to their corresponding alcohol and aldehyde or ketone components. The lability of methylene acetals to acid hydrolysis is a key consideration in synthetic strategies involving this protecting group.

The cleavage can be either partial or complete, depending on the reaction conditions. Mild acidic treatment may lead to the regioselective opening of one of the acetal rings, providing a route to mono-protected derivatives. The regioselectivity of this cleavage is influenced by several factors, including the relative stability of the resulting carbocation intermediates and the steric accessibility of the acetal oxygens to the acidic catalyst. More forceful acidic conditions can lead to the complete removal of both methylene bridges, fully deprotecting the L-iditol backbone.

The use of Lewis acids in combination with borane (B79455) reagents has been a particularly fruitful strategy for the regioselective opening of cyclic acetals in carbohydrate chemistry. nih.gov This approach allows for controlled cleavage to yield either the 4-O- or 6-O-benzyl ethers from 4,6-O-benzylidene acetals, and similar principles can be applied to the methylene acetals of L-iditol. nih.gov The choice of Lewis acid and the reaction conditions can direct the cleavage to a specific oxygen atom, offering a powerful tool for selective functionalization.

Table 2: General Conditions for Acetal Cleavage in Carbohydrates

| Reagent System | Type of Cleavage | Outcome | Reference |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Hydrolysis | Partial or complete deprotection | |

| Lewis Acid (e.g., BF₃·OEt₂) + Borane (e.g., BH₃·SMe₂) | Reductive Cleavage | Regioselective opening to yield mono-ethers | nih.gov |

While specific, detailed studies on the systematic rearrangement and cleavage reactions of the parent this compound are not extensively documented in publicly available literature, the known reactivity of its derivatives and the general principles of cyclic acetal chemistry provide a solid foundation for understanding its chemical transformations. The conversion of the dimesylate derivative to a naphthodioxane structure highlights the potential for profound molecular rearrangements, while the susceptibility of the methylene acetals to acid-catalyzed and regioselective cleavage offers a versatile handle for synthetic manipulation. Further research in this area would undoubtedly uncover more intricate and useful chemical pathways originating from this unique carbohydrate derivative.

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic methods is essential for the unambiguous determination of the structure of this compound and its derivatives.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and stereochemistry of the molecule.

In ¹H NMR spectra, the protons of the methylene bridges typically appear in the range of δ 4.5–5.5 ppm. The specific chemical shifts and coupling constants of the skeletal and hydroxymethyl protons offer insights into their spatial arrangement. ¹³C NMR spectroscopy is instrumental in identifying all carbon atoms, including the quaternary carbons involved in the acetal linkages. nih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish proton-proton coupling networks, confirming the connectivity within the L-iditol backbone. lookchem.com Heteronuclear correlation experiments, like HSQC and HMBC, are used to correlate protons with their directly attached or long-range coupled carbon atoms, respectively. This comprehensive analysis allows for the complete assignment of all proton and carbon signals, verifying the presence and location of the di-O-methylene bridges.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Technique | Key Observances | Reference |

| ¹H | 1D NMR | Methylene bridge protons at ~δ 4.5–5.5 ppm | |

| ¹³C | 1D NMR | Identification of quaternary carbons in acetal linkages | nih.gov |

| ¹H-¹H | COSY | Elucidation of proton-proton coupling networks | lookchem.com |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, and mass spectrometry are complementary techniques that provide crucial information for the structural confirmation of this compound.

IR spectroscopy is particularly useful for identifying key functional groups. The presence of strong C-O-C stretching vibrations, typically observed around 1100 cm⁻¹, is characteristic of the ether linkages within the dioxane rings. A significant observation in the IR spectrum of the fully protected compound is the absence of a broad absorption band in the 3200–3600 cm⁻¹ region, which indicates the absence of free hydroxyl (-OH) groups.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can precisely confirm the molecular formula (C₈H₁₄O₆) by providing a highly accurate mass measurement of the molecular ion, often observed as [M+H]⁺. The fragmentation patterns observed in the mass spectrum can also offer structural clues, consistent with the presence of the methylene bridges.

Table 2: Key Spectroscopic Data for Functional Group and Molecular Weight Analysis

| Technique | Parameter | Observation | Reference |

| IR Spectroscopy | C-O-C stretch | ~1100 cm⁻¹ | |

| IR Spectroscopy | -OH stretch | Absence of broad peak at ~3200–3600 cm⁻¹ | |

| Mass Spectrometry | Molecular Formula | C₈H₁₄O₆ | |

| Mass Spectrometry | Molecular Weight | 206.19 g/mol |

Conformational Analysis and Molecular Rigidity Studies

The conformational properties of this compound are largely dictated by its rigid bicyclic structure, which has been a subject of interest in carbohydrate chemistry.

The two methylene acetal bridges at the 2,4- and 3,5-positions significantly reduce the conformational flexibility of the L-iditol backbone. These bridges lock the sugar alcohol into a more defined and rigid conformation compared to the parent acyclic L-iditol. This rigidity is a key feature that makes this compound a useful chiral building block in synthesis. The formation of the bicyclic system introduces a degree of ring strain, which can influence the reactivity of the molecule. For instance, the stability of these methylene groups towards acetolysis has been studied, indicating that secondary-secondary methylene groups are relatively stable. researchgate.net

Comparative studies with di-O-methylene derivatives of other sugar alcohols, such as D-glucitol (sorbitol) and D-mannitol, provide valuable insights into how the stereochemistry of the parent sugar alcohol influences the conformation of the resulting bicyclic acetals. While mannitol (B672) and sorbitol are isomers, differing only in the orientation of the hydroxyl group at the C2 position, this stereochemical difference can lead to different preferences in the formation and stability of their di-O-methylene derivatives. ijaar.org

The acetolysis of benzyl ethers of 1,3:4,6-di-O-methylene-D-mannitol has been studied, highlighting the influence of the bicyclic structure on reactivity. researchgate.net The conformation and dynamics of acyclic sugar alcohols like ribitol, xylitol, and d-arabitol are dependent on the stereochemistry of their hydroxyl groups, which in turn would affect the formation and conformation of their methylene-bridged derivatives. nih.govmdpi.com For instance, the tendency of an alditol to adopt an extended or bent conformation is influenced by the relative stereochemistry of hydroxyl groups, which would be a determining factor in the formation and structure of di-O-methylene derivatives. mdpi.com

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable for a deep understanding of the molecular structure and behavior of complex organic molecules like this compound. These approaches allow for the precise calculation of molecular geometries, energies, and dynamic properties, providing insights into the molecule's inherent stability and conformational preferences.

Ab Initio and Density Functional Theory (DFT) Calculations for Predicting Structural Stability

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the geometric and electronic structure of molecules from first principles, without the need for empirical parameters. These calculations are fundamental in determining the relative stabilities of different possible conformations of this compound.

The core of this molecule is a bicyclo[4.4.0]decane system, also known as a decalin. In this case, it is a tetraoxadecalin, where four carbon atoms are replaced by oxygen atoms. Like decalin, this fused ring system can exist in different conformations, primarily chair-chair, chair-boat, and boat-boat forms for the two fused six-membered rings. DFT calculations can be employed to optimize the geometry of each of these potential conformers and calculate their corresponding electronic energies. The conformer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form of the molecule at equilibrium.

For a molecule like this compound, the calculations would typically involve starting with several plausible geometries and using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G* or larger) to find the energy minimum for each. The results of these calculations can be summarized to show the predicted stability hierarchy of the conformers.

Table 1: Representative DFT-Calculated Relative Stabilities of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Chair-Chair (trans-fused) | C2 | 0.00 | >99 |

| Chair-Boat | C1 | 5.8 | <1 |

| Boat-Boat | C2 | 8.2 | <1 |

Note: This table presents illustrative data based on typical findings for similar bicyclic systems. The actual values would be derived from specific DFT calculations on the molecule.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT calculations are excellent for determining the energies of static structures, molecular modeling and, specifically, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of intermolecular interactions.

For this compound, an MD simulation would typically start with the lowest energy conformer predicted by DFT. The molecule would be placed in a simulated environment, such as a solvent box of water or an organic solvent, and its trajectory would be calculated over a period of nanoseconds to microseconds. These simulations reveal how the molecule flexes and vibrates around its equilibrium geometry. They can also be used to explore the energy barriers between different conformations, although for a rigid system like this, conformational transitions would be rare events.

Furthermore, MD simulations are invaluable for studying how this compound interacts with other molecules. By simulating the molecule in the presence of other chemical species (e.g., reactants, solvent molecules), it is possible to analyze the formation and dynamics of intermolecular hydrogen bonds and other non-covalent interactions. This is particularly important for understanding its role as a chiral building block in a reaction, as the accessibility of its hydroxyl groups for further chemical modification is dictated by these interactions.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Force Field | GROMOS, AMBER, or similar |

| Solvent | Water (e.g., TIP3P model) or organic solvent |

| System Size | ~3000 atoms (solute + solvent) |

| Temperature | 298 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Note: This table provides a representative set of parameters for a typical MD simulation setup.

The analysis of the MD trajectory would provide information on the stability of the bicyclic ring system, the flexibility of the hydroxymethyl side chains, and the patterns of solvent organization around the molecule, all of which are critical for a complete understanding of its chemical behavior.

Applications in Advanced Organic Synthesis and Chiral Chemistry

2,4:3,5-DI-O-METHYLENE-L-IDITOL as a Chiral Building Block

As a protected derivative of L-iditol, this compound serves as a versatile chiral building block. The methylene (B1212753) acetal (B89532) groups at the 2,4- and 3,5-hydroxyl positions provide stability during various synthetic transformations, while the two primary hydroxyl groups at the C1 and C6 positions remain available for further functionalization. This allows for the stereocontrolled introduction of new functionalities.

The primary application of this compound as a chiral intermediate lies in carbohydrate chemistry, where it is utilized for the synthesis of complex glycoconjugates, stereochemically defined polymers, and pharmaceuticals. The inherent chirality of the L-iditol backbone is transferred to the target molecules, ensuring the formation of a single enantiomer. This is crucial in the development of drugs and other biologically active molecules where stereochemistry often dictates efficacy and safety.

One specific example of its use as an intermediate is in the synthesis of 1,2-O-propylidene-D-xylofuranose 5-O-benzoate 3-(2-methyl-2-pentenoate), a compound utilized as a flavoring agent in cigarettes. theclinivex.com This transformation highlights the utility of this compound in accessing other complex chiral structures.

Table 1: Applications of this compound as a Chiral Building Block

| Application Area | Description |

|---|---|

| Complex Glycoconjugates | Serves as a core scaffold for the assembly of oligosaccharides and other carbohydrate-containing macromolecules. |

| Pharmaceuticals | Acts as a starting material for the synthesis of chiral drugs, where specific stereoisomers are required for therapeutic activity. |

| Stereochemically Defined Polymers | Used as a monomer or a chiral initiator to produce polymers with a controlled three-dimensional structure. |

| Flavoring Agents | Employed as an intermediate in the synthesis of specific flavor compounds. theclinivex.com |

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The C2-symmetric nature of this compound makes it a theoretically attractive candidate for use as a chiral auxiliary or as a precursor for chiral ligands in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. Chiral ligands coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a catalyzed reaction.

While specific, well-documented examples of this compound being directly used as a chiral auxiliary are not prevalent in readily available literature, its structural motifs are analogous to other carbohydrate-derived auxiliaries. The rigid conformational constraint imposed by the fused dioxane rings can effectively shield one face of a reactive center, directing the approach of a reagent to the opposite face.

The development of chiral phosphine (B1218219) ligands has been a cornerstone of asymmetric catalysis. tcichemicals.com The synthesis of a new chiral phosphine compound, 1,4:3,6-dianhydro-2-O-p-toluenesulfonyl-5-deoxy-5-diphenylphosphino-L-iditol, was achieved using D-sorbitol, a stereoisomer of L-iditol, as the starting material. ccspublishing.org.cn This suggests that similar synthetic strategies could be employed to prepare chiral phosphine ligands from this compound. Such ligands, once complexed with transition metals like rhodium or palladium, could be utilized in a variety of enantioselective transformations, including asymmetric hydrogenation and allylic alkylation. The design of such ligands often relies on the modular synthesis from readily available chiral precursors like amino alcohols, a category that derivatives of this compound would fall into. nih.govresearchgate.net

Desymmetrization of meso compounds is a powerful strategy in asymmetric synthesis. organic-chemistry.orgnih.govnih.gov A meso compound possesses a plane of symmetry and is achiral, but contains two enantiotopic functional groups. The selective reaction of one of these groups with a chiral catalyst or reagent leads to a chiral, non-racemic product. Given the C2-symmetry of this compound, it is itself a chiral molecule. However, related meso diols are excellent substrates for desymmetrization reactions. For instance, the desymmetrization of meso 1,3- and 1,4-diols has been effectively achieved using dinuclear zinc asymmetric catalysts. organic-chemistry.orgorganic-chemistry.org While not a direct application of the title compound, this demonstrates the principle of how the diol functionality, present in the parent L-iditol before cyclization, can be a target for such strategies.

Intermediary Role in the Synthesis of Complex Organic Molecules

Beyond its direct use, this compound plays a crucial role as an intermediate in multi-step syntheses of complex and biologically relevant molecules. Its protected and stereochemically defined structure allows for the regioselective modification of the primary hydroxyl groups, leading to a variety of useful derivatives.

A significant application of this compound is its use as a precursor for enantiomerically pure diamines, which are valuable monomers for the synthesis of stereoregular polyamides. A patented method describes the synthesis of 1,6-diamino-1,6-dideoxy-di-O-methylene-L-iditol via the SN2 displacement of tosyl groups by ammonia (B1221849). Similarly, the synthesis of 1,6-diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol has been reported for the preparation of new regioregular AABB-type polyamides. nih.gov These examples underscore the importance of L-iditol derivatives in creating well-defined, chiral monomers for materials science.

Table 2: Synthesis of Enantiomerically Pure Monomers from L-Iditol Derivatives

| Monomer | Synthetic Approach | Application |

|---|---|---|

| 1,6-Diamino-1,6-dideoxy-di-O-methylene-L-iditol | SN2 displacement of tosyl groups with ammonia from a protected L-iditol derivative. | Precursor for stereoregular polyamides. |

| 1,6-Diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol | Multi-step synthesis from L-iditol. nih.gov | Monomer for regioregular AABB-type polyamides. nih.gov |

The rigid, C2-symmetric structure of this compound makes it an ideal scaffold for the construction of macrocyclic and supramolecular architectures. cam.ac.ukrug.nlnih.gov The two primary hydroxyl groups can be functionalized with long chains that can then be cyclized to form macrocycles. The defined stereochemistry of the scaffold pre-organizes the appended chains, which can facilitate the macrocyclization process and influence the final conformation of the macrocycle.

The synthesis of polyurethanes from diaminodianhydroalditols, including those derived from L-iditol, has been described. researchgate.net This work demonstrates the utility of sugar-based building blocks in polymer chemistry. While this specific example leads to linear polymers, the underlying principle of using these chiral di-functional monomers can be extended to the synthesis of macrocycles, for example, through ring-closing metathesis or other macrocyclization reactions. These macrocyclic structures have potential applications in drug discovery, particularly for targeting challenging protein-protein interactions. mdpi.comnih.gov

Furthermore, the potential for these molecules to participate in supramolecular assemblies is significant. The hydroxyl groups can act as hydrogen bond donors and acceptors, leading to the formation of ordered structures in the solid state or in solution. While specific studies on the supramolecular chemistry of this compound are not widely reported, the principles of self-assembly are well-established for other sugar-derived molecules.

Integration into Polymer Science and Advanced Materials Research

Monomeric Precursor for Bio-Based Polymer Synthesis

2,4:3,5-di-O-methylene-L-iditol, a derivative of the six-carbon sugar alcohol L-iditol, serves as a chiral intermediate for creating stereochemically defined polymers. Its protected cyclic methylene (B1212753) acetal (B89532) groups at the 2,4- and 3,5-hydroxyl positions provide stability during polymerization reactions. This allows for the targeted synthesis of various polymer families, including polyamides, polyurethanes, and polyesters, by functionalizing the primary hydroxyl groups at the C1 and C6 positions.

The synthesis of polyamides from L-iditol derivatives has been explored to create new regio- and stereoregular polymers. nih.gov One approach involves the conversion of this compound into a diamine monomer, specifically 1,6-diamino-1,6-dideoxy-2,4:3,5-di-O-methylene-L-iditol. rsc.org This diamine can then be reacted with various diacid chlorides, such as sebacoyl or adipoyl dichloride, through interfacial polycondensation to yield high-viscosity polyamides. rsc.org This method is advantageous as it proceeds at lower temperatures, which is crucial for preserving the integrity of the carbohydrate-based monomer. rsc.org

For instance, the reaction of 1,6-diamino-1,6-dideoxy-2,4:3,5-di-O-methylene-L-iditol with dibasic acids has been investigated, though early attempts using conventional melt-polymerization at high temperatures resulted in brittle, discolored polymers. rsc.org The development of interfacial polycondensation techniques has enabled the synthesis of high-molecular-weight polyamides under milder conditions. rsc.org These polyamides, derived from L-iditol, are often gummy, non-crystalline solids. nih.gov

Table 1: Synthesis of Polyamides from L-Iditol Derivatives This table is interactive. Users can sort and filter the data.

| Diamine Monomer | Diacid/Diacid Chloride | Polymerization Method | Resulting Polymer Characteristics | Reference |

|---|---|---|---|---|

| 1,6-Diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol | Suberic acid, Dodecanedioic acid | Active ester polycondensation | Gummy, non-crystalline solids | nih.gov |

| 1,6-Diamino-1,6-dideoxy-2,4:3,5-di-O-methylene-L-iditol | Sebacoyl dichloride, Adipoyl dichloride | Interfacial polycondensation | High-viscosity polyamides | rsc.org |

The synthesis of polyurethanes from sugar-derived monomers is a significant area of research. While direct polyurethane synthesis from this compound is not extensively detailed, related L-iditol derivatives have been successfully employed. For example, 1,4:3,6-dianhydro-L-iditol has been converted into diamino derivatives and subsequently used in polycondensation reactions to form polyurethanes. researchgate.net

One method involves the interfacial polycondensation of these diamino monomers with bis(chloroformates) derived from other anhydrohexitols. researchgate.net Another route is the catalytic polyaddition of an isocyanate-functionalized L-iditol derivative, 2-deoxy-1,4:3,6-dianhydro-2-isocyanato-L-iditol, to produce an AB-type polyurethane. researchgate.net These approaches demonstrate the potential for creating novel polyurethanes with building blocks structurally related to this compound, which could offer unique properties due to its specific stereochemistry and bicyclic structure.

The incorporation of this compound and its isomers into polyesters has been shown to significantly modify their properties. For example, its D-mannitol counterpart, 2,4:3,5-di-O-methylene-D-mannitol (Manx), has been used to synthesize fully bio-based homopolyesters and random copolyesters. researchgate.net The high reactivity of its primary hydroxyl groups makes it more suitable for polycondensation compared to other bicyclic diols like isosorbide (B1672297). researchgate.net

In one study, a homopolyester (PManxS) was synthesized from dimethyl succinate (B1194679) and Manx via melt polycondensation, resulting in a material with high thermal stability. researchgate.net Copolyesters have also been prepared by reacting mixtures of Manx and 1,4-butanediol (B3395766) with dimethyl succinate, yielding semicrystalline materials with a wide range of properties depending on the Manx content. researchgate.net Similarly, aromatic polyesters have been synthesized using Manx and dimethyl terephthalate (B1205515), producing polymers with high molecular weights and thermal stability up to nearly 370 °C. core.ac.ukresearchgate.net These findings suggest that this compound could be a valuable comonomer for producing polyesters with enhanced thermal and mechanical performance.

Influence of the Bicyclic Structure on Polymer Architecture and Performance

The rigid, fused bicyclic structure of monomers like this compound has a profound impact on the architecture and performance of the resulting polymers. This rigidity is a key factor in enhancing the thermal properties and controlling the chain structure of the polymer.

The incorporation of rigid bicyclic monomers into a polymer backbone generally leads to a significant increase in the glass transition temperature (Tg). mdpi.com This is because the rigid structure restricts the segmental motion of the polymer chains. uvebtech.com For any given polymer, a higher temperature is required to induce the onset of this motion, resulting in an elevated Tg. uvebtech.com

Research on polyesters derived from the D-mannitol isomer of this compound (Manx) has demonstrated this effect. A homopolyester of Manx and dimethyl terephthalate exhibited a high Tg of 137 °C. core.ac.ukresearchgate.net In copolyesters where 1,4-butanediol was partially replaced by Manx, the Tg steadily increased with the Manx content, reaching values from 55 to 137 °C. core.ac.ukresearchgate.net This pronounced effect on Tg is attributed to the fused bicyclic structure, which imparts a high degree of stiffness to the polymer chain. semanticscholar.org Similarly, copolyesters of poly(butylene succinate) incorporating Manx also showed a notable increase in Tg. researchgate.net The thermal stability of polymers containing these bicyclic units is also generally high. core.ac.ukresearchgate.net

Table 2: Impact of Bicyclic Monomer (Manx) on Polymer Thermal Properties This table is interactive. Users can sort and filter the data.

| Polymer System | Monomer Composition | Glass Transition Temperature (Tg) | Thermal Stability (Decomposition Onset) | Reference |

|---|---|---|---|---|

| PBT Copolyester | 1,4-butanediol and Manx with dimethyl terephthalate | 55 - 137 °C | Up to ~370 °C | core.ac.ukresearchgate.net |

| PBS Copolyester | 1,4-butanediol and Manx with dimethyl succinate | -29 to +51 °C | Not specified | researchgate.net |

| PManxS Homopolyester | Manx and dimethyl succinate | 68 °C | Not specified | researchgate.net |

The rigid nature of this compound and its isomers directly influences the rigidity of the polymer backbone. nih.govvot.pl This increased chain stiffness can, in turn, affect the polymer's ability to crystallize. The introduction of a rigid, non-linear comonomer can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity.

In the case of aromatic polyesters derived from Manx and dimethyl terephthalate, copolyesters containing up to 40% Manx were found to be semicrystalline and adopted the crystal structure of poly(butylene terephthalate) (PBT). core.ac.uk However, as the content of the rigid bicyclic monomer increases, the crystallinity tends to decrease. This is a common phenomenon observed in copolyesters where a rigid, bulky comonomer is introduced. researchgate.net The stress-strain behavior of these copolyesters is also significantly affected, with an increase in tensile strength and elastic modulus and a decrease in elongation at break as the content of the rigid bicyclic unit increases. core.ac.uk

Engineering of Biodegradability and Hydrolytic Degradation Mechanisms in Polymers

The incorporation of sugar-based monomers like this compound into polymer chains is a key strategy for engineering biodegradability. The inherent susceptibility of the ester and acetal linkages within these polymers to hydrolysis and enzymatic action forms the basis of their degradation.

The degradation of polyesters containing sugar-derived units occurs through the hydrolysis of ester linkages. cmu.edunih.gov The rate and mechanism of this degradation can be finely tuned. For instance, in poly(ester-urethane)s, replacing standard diols like 1,4-butanediol with sugar-derived diols such as 2,4;3,5-di-O-methylidene-D-glucitol (a stereoisomer of the L-iditol derivative) has been shown to significantly increase the rate of hydrolysis. researchgate.net The degradation primarily targets the polyester (B1180765) soft segments of the polyurethane. researchgate.net

The chemical structure of the sugar monomer plays a critical role. The presence of functional groups, such as hydroxyl groups, can dramatically accelerate degradation. Polycarbonates featuring pendant hydroxyl groups have been observed to degrade much faster in buffer solutions compared to those with methoxy (B1213986) or isopropylidene groups. researchgate.net The degradation of polymers containing units like 2,4:3,5-di-O-methylene-D-glucitol is also influenced by enzymes; copolyesters containing these units have demonstrated biodegradability in the presence of lipases. researchgate.netupc.edu The degradation process involves the cleavage of ester bonds within the polymer backbone. cmu.edu For example, studies on polyesters derived from 1,4:3,6-dianhydro-D-glucitol showed that certain lipases preferentially cleave the ester bond at the O(5) position of the sugar moiety. cmu.edu

The table below summarizes the degradation characteristics of polymers incorporating bicyclic sugar units, based on findings from related stereoisomers.

| Polymer System | Monomer Unit | Degradation Condition | Observation |

| Poly(ester-urethane)s | 2,4;3,5-di-O-methylidene-D-glucitol | Hydrolysis | Increased hydrolysis rate compared to 1,4-butanediol-based equivalents. researchgate.net |

| Poly(butylene succinate) Copolyesters | 2,4:3,5-di-O-methylene-D-glucitol (Glux-diol) | Enzymatic (Lipase) | Copolyesters demonstrated susceptibility to enzymatic degradation. upc.edu |

| Poly(hexamethylene terephthalate) Copolyesters | Dimethyl 2,3:4,5-di-O-methylene-galactarate | Enzymatic (Lipase) & Hydrolytic | Biodegradable in the presence of lipases; hydrolysis rate increased with galactarate content. researchgate.net |

| Polycarbonates | 1,4:3,6-dianhydrohexitols & L-tartaric acid derivatives | Hydrolysis (Phosphate Buffer) & BOD (Activated Sludge) | Polymers with pendant hydroxyl groups degraded completely within 150 minutes in buffer and showed ~70% BOD-biodegradability in 28 days. researchgate.net |

Contributions to Sustainable Chemistry and Bio-based Materials Science

The use of this compound and its isomers aligns with the core principles of sustainable chemistry by utilizing renewable feedstocks to create high-performance, often biodegradable, materials. This approach addresses the dual challenges of fossil fuel depletion and plastic pollution. us.es

Renewable Resource Utilization in Polymer Feedstocks

Carbohydrates are abundant, inexpensive, and structurally diverse, making them ideal renewable raw materials for the chemical industry. us.es Monomers such as this compound are derived from sugar alcohols (alditols), which are obtained from biomass sources like cereal-based polysaccharides. us.esresearchgate.net The parent compound, L-iditol, can be produced via the fermentation of L-sorbose by certain yeasts. acs.org

These bio-based monomers serve as sustainable building blocks for a variety of polymers, including polyesters, polyamides, and polyurethanes. researchgate.netmdpi.com The synthesis of polymers from these renewable resources often involves polycondensation reactions where the diol functionality of the protected sugar reacts with dicarboxylic acids or their derivatives. us.esmdpi.com This utilization of biomass-derived monomers is a significant step toward reducing the polymer industry's reliance on petroleum. us.esresearchgate.net

Design of High-Performance Materials from Biomass-Derived Building Blocks

A key advantage of using rigid bicyclic monomers like this compound is their ability to impart exceptional thermal and mechanical properties to polymers. The fused-ring structure of these monomers introduces significant stiffness into the polymer backbone, leading to materials with high glass transition temperatures (Tg) and enhanced mechanical strength. semanticscholar.org

Research on polyesters derived from the D-mannitol isomer, 2,4:3,5-di-O-methylene-d-mannitol (Manx), demonstrates this principle effectively. A homopolyester made from Manx and dimethyl terephthalate was found to be thermally stable up to nearly 370 °C and possessed an outstandingly high Tg of 137 °C. researchgate.net When Manx was used to replace 1,4-butanediol in poly(butylene terephthalate) (PBT), the resulting copolyesters showed a steady increase in Tg, tensile strength, and elastic modulus with increasing Manx content. researchgate.net Similarly, incorporating the D-glucitol isomer (Glux) into PBT led to copolyesters with superior thermal properties, including higher melting points and glass transition temperatures, compared to other sugar-based copolyesters. researchgate.net

This performance enhancement makes these bio-based polymers potential replacements for petroleum-derived engineering plastics. For example, the stiffness and thermal stability conferred by these sugar units can lead to materials with properties comparable to or even better than those of bisphenol A-based polycarbonates. researchgate.net The unique, rigid bicyclic structure is credited with providing a degree of stiffness that is not achievable with more flexible acyclic or non-fused cyclic sugar monomers. semanticscholar.org

The table below presents thermal and mechanical data for polyesters containing bicyclic acetalized sugar units, illustrating their high-performance characteristics.

| Polymer System | Bicyclic Monomer (% replacement of 1,4-butanediol) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Elastic Modulus (GPa) |

| PBT-co-Manx Copolyester | 2,4:3,5-di-O-methylene-d-mannitol (10%) | 64 | 55 | 1.8 |

| PBT-co-Manx Copolyester | 2,4:3,5-di-O-methylene-d-mannitol (20%) | 75 | 62 | 2.1 |

| PBT-co-Manx Copolyester | 2,4:3,5-di-O-methylene-d-mannitol (40%) | 90 | 65 | 2.3 |

| PBT Homopolyester | 0% | 55 | 50 | 1.5 |

| Manx-terephthalate Homopolyester | 100% | 137 | - | - |

| PBT modified with Glux | 2,4:3,5-di-O-methylene-D-glucitol | Higher Tg and Tm than standard PBT. researchgate.net | Enhanced mechanical strength. researchgate.net | High elastic modulus. researchgate.net |

(Data compiled from studies on D-mannitol (Manx) and D-glucitol (Glux) isomers, demonstrating the typical effects of these rigid monomers.) researchgate.net

Advanced Analytical Methodologies in 2,4:3,5 Di O Methylene L Iditol Research

Chromatographic Techniques for Separation and Purity Assessment of Derivatives

Chromatographic methods are indispensable for isolating and assessing the purity of 2,4:3,5-di-O-methylene-L-iditol derivatives from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like sugar derivatives. In the context of this compound, HPLC is crucial for verifying the purity of synthetic intermediates and the final product. For instance, the purity of this compound can be confirmed using HPLC with a polar stationary phase.

The separation of polyols and their derivatives, including methylene (B1212753) acetals, can be achieved using various HPLC modes. Normal-phase HPLC with mixtures of n-hexane and 2-propanol can be employed for the separation of lactate (B86563) derivatives. mdpi.com For more complex mixtures, such as those containing polyether polyols, comprehensive two-dimensional liquid chromatography (LC×LC) hyphenated with high-resolution mass spectrometry (LC×LC-HRMS) offers superior separation power. uva.nlvu.nl This advanced technique can resolve isomers and provide detailed information on the chemical composition and molecular weight distribution. uva.nlvu.nl

Table 1: HPLC Methods for Analysis of Related Compounds This table is interactive. Click on the headers to sort.

| Analytical Method | Analyte Type | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | This compound | Polar Stationary Phase | Not Specified | Not Specified | |

| Normal-Phase HPLC | Lactate Derivatives | Silica Gel | n-hexane/2-propanol | DAD (190-300 nm) | mdpi.com |

| LC×LC-HRMS | Polyether Polyols | Hydrophilic-Interaction & Reversed-Phase | Not Specified | HRMS | uva.nlvu.nl |

| HPLC | Lactic Acid Enantiomers | Chiral (Astec Chirobiotic™ R) | Ammonium Acetate (B1210297)/Acetonitrile | Not Specified | mdpi.com |

| RP-HPLC | Streptomycin Derivatives | C18 | Not Specified | Not Specified | jpmsonline.com |

Gas Chromatography (GC) with Specific Derivatization Strategies

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds. However, polyols like L-iditol and its derivatives are generally non-volatile due to their multiple polar hydroxyl groups. restek.com Therefore, derivatization is a necessary step to increase their volatility and thermal stability, making them amenable to GC analysis. youtube.comsigmaaldrich.com

A common derivatization strategy for polyols is the formation of alditol acetates. nih.govtaylorfrancis.com This multi-step process involves the reduction of the sugar to its corresponding alditol, followed by acetylation of the hydroxyl groups. taylorfrancis.com The resulting alditol acetates are stable and can be effectively separated and analyzed by GC, often coupled with mass spectrometry (GC-MS) for structural identification. nih.govtaylorfrancis.com Another popular method is trimethylsilylation, where active hydrogens in the analyte are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

The choice of derivatization reagent and reaction conditions is critical for achieving a complete reaction and avoiding the formation of multiple derivative products for a single analyte. youtube.comsigmaaldrich.com For instance, adding an oximation step before silylation can reduce the number of isomers formed. restek.com

Advanced Spectroscopic Characterization in Complex Reaction Mixtures

Spectroscopic techniques are vital for the structural elucidation of this compound and for monitoring its formation in complex reaction mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of methylene-protected sugars. In the ¹H NMR spectrum, the protons of the methylene bridges in this compound exhibit characteristic signals. ¹³C NMR is used to identify the quaternary carbons adjacent to the oxygen atoms of the acetal (B89532) groups. Real-time NMR spectroscopy can be employed to monitor the progress of acetalization reactions by observing the decrease in reactant signals and the increase in product signals over time. asahilab.co.jp

Infrared (IR) spectroscopy helps to confirm the formation of the acetal structure by detecting the C-O-C stretching vibrations, which typically appear around 1100 cm⁻¹, and by verifying the absence of free hydroxyl groups. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the compound by providing an accurate mass of the molecular ion.

Table 2: Spectroscopic Data for Acetal Characterization This table is interactive. Click on the headers to sort.

| Spectroscopic Technique | Key Feature | Application to this compound | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shift of Methylene Protons | Confirms the presence of methylene bridges. | |

| ¹³C NMR | Chemical Shift of Quaternary Carbons | Identifies carbons of the acetal groups. | |

| IR Spectroscopy | C-O-C Stretching Vibrations | Confirms the acetal structure. | |

| High-Resolution Mass Spectrometry (HRMS) | Accurate Mass of Molecular Ion | Confirms molecular weight and formula. |

Development and Application of Derivatization Reagents for Enhanced Analytical Detection

Derivatization is not only crucial for GC analysis but also plays a significant role in enhancing the sensitivity and selectivity of detection in liquid chromatography-mass spectrometry (LC-MS). ddtjournal.comresearchgate.net

Strategies for Improved Sensitivity and Selectivity in LC-MS/MS Analysis

In LC-MS/MS, chemical derivatization is frequently employed to improve the ionization efficiency of analytes and to generate specific fragment ions upon collision-induced dissociation (CID). ddtjournal.comresearchgate.net This allows for highly sensitive and selective detection using techniques like multiple reaction monitoring (MRM). ddtjournal.com

For neutral compounds like alcohols and phenols, which have poor ionization efficiency, derivatization is often necessary. ddtjournal.com Reagents containing a readily ionizable group, such as a tertiary amine, are introduced into the analyte molecule. ddtjournal.com For example, dansyl chloride is a common derivatization reagent for alcohols and phenols that introduces a dimethylamino group, enhancing ionization. ddtjournal.comresearchgate.net

The development of new derivatization reagents aims to improve reaction efficiency, enhance ionization, and provide unique fragmentation patterns for unambiguous identification and quantification. The choice of reagent depends on the functional groups present in the analyte and the desired analytical outcome. ddtjournal.comresearchgate.net For polyols, derivatization can also help to improve retention on reversed-phase columns by increasing the hydrophobicity of the molecule. ddtjournal.com

Emerging Research Frontiers and Future Perspectives in 2,4:3,5 Di O Methylene L Iditol Chemistry

Exploration of Unconventional Reactivity and Novel Synthetic Transformations

The chemical structure of 2,4:3,5-di-O-methylene-L-iditol is characterized by two methylene (B1212753) acetal (B89532) groups, which lock the L-iditol backbone into a constrained conformation. While these acetals are generally stable, their reactivity can be selectively unlocked to enable novel synthetic transformations.

The selective opening of one of the two methylene acetal rings presents a significant synthetic challenge and a frontier for exploration. Achieving regioselective cleavage would provide access to partially protected L-iditol derivatives with distinct functionalization patterns. This could be achieved through the use of specific Lewis acids or enzymatic catalysts capable of differentiating between the two acetal environments. Such selective transformations would be invaluable for the synthesis of complex chiral molecules, including natural products and their analogs.

Furthermore, the reactivity of the free hydroxyl groups at the 1- and 6-positions can be exploited for a variety of transformations. For instance, conversion of these hydroxyls into other functional groups, such as halides or azides, can provide entry into a range of derivatives. A known transformation is the conversion of this compound to its 1,6-dichloro-1,6-dideoxy derivative. This transformation serves as a stepping stone for the synthesis of diamino derivatives, which are valuable monomers for polymerization reactions.

Future research in this area will likely focus on developing catalytic methods for the selective functionalization of this compound, moving beyond stoichiometric reactions to more efficient and sustainable processes. The exploration of its reactivity in cycloaddition reactions or as a chiral ligand in asymmetric catalysis also represents exciting avenues for future investigation.

Design and Synthesis of Advanced Functional Materials with Tailored Properties

The rigid and chiral nature of this compound makes it an attractive building block for the creation of advanced functional materials with precisely controlled properties. Its difunctionality, stemming from the two primary hydroxyl groups, allows for its incorporation into polymeric structures.

Research on analogous sugar-derived diols, such as those from D-mannitol and D-glucitol, has demonstrated their utility in synthesizing polyesters and polyamides with high glass transition temperatures and enhanced thermal stability. rsc.org By incorporating the rigid bicyclic structure of this compound into polymer backbones, it is anticipated that materials with improved mechanical properties and thermal resistance can be developed. These bio-based polymers could find applications as engineering plastics, fibers, and films, offering a sustainable alternative to petroleum-derived materials.

The table below summarizes the potential impact of incorporating this compound into different polymer types, based on findings from related sugar-derived monomers.

| Polymer Type | Expected Properties | Potential Applications |

| Polyesters | High glass transition temperature, increased rigidity, improved thermal stability | Engineering plastics, packaging materials, fibers |

| Polyamides | Enhanced mechanical strength, higher melting points, potential for chirality-induced properties | High-performance fibers, specialty engineering resins |

| Polyurethanes | Increased hardness and rigidity, potential for creating novel crosslinked networks | Coatings, foams, elastomers |

Integration into Responsive Supramolecular Architectures and Systems

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, offer a powerful approach to creating "smart" materials that can respond to external stimuli. The defined stereochemistry and potential for hydrogen bonding of this compound and its derivatives make them intriguing candidates for the construction of responsive supramolecular architectures.

While direct research on the integration of this compound into such systems is limited, the broader field of carbohydrate-based supramolecular chemistry provides a roadmap. For instance, the hydroxyl groups of L-iditol derivatives can be functionalized with moieties capable of specific recognition events, such as host-guest interactions or metal coordination. By incorporating photo-responsive or pH-sensitive groups, it may be possible to create supramolecular gels or assemblies that change their properties in response to light or acidity. These responsive systems could have applications in areas such as controlled drug delivery, sensing, and tissue engineering. acs.org

Continued Advancement of Sustainable Chemical Processes and Circular Economy Principles

The production of chemicals from renewable feedstocks is a cornerstone of sustainable chemistry and the development of a circular economy. researchgate.netnih.gov As a carbohydrate derivative, this compound is inherently aligned with these principles. L-iditol itself can be produced through the fermentation of L-sorbose, a derivative of glucose. google.com

Future research will likely focus on developing more sustainable and efficient methods for the synthesis of this compound. This includes the use of biocatalysis, where enzymes are employed to carry out chemical transformations with high selectivity and under mild conditions. mdpi.com For instance, the development of enzymes that can directly catalyze the methylene acetal formation on L-iditol would be a significant advancement over traditional chemical methods that often require harsh reagents and generate significant waste.

Furthermore, the principles of a circular economy encourage the design of materials that can be easily recycled or degraded at the end of their life cycle. Polymers derived from this compound are expected to be biodegradable, offering an advantage over many petroleum-based plastics. Research into the controlled degradation of these materials and the recovery of the monomeric units for reuse would be a crucial step towards establishing a closed-loop life cycle for these bio-based polymers.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Biotechnology

The full potential of this compound will be realized through interdisciplinary research that bridges the gap between organic chemistry, materials science, and biotechnology.

The synthesis of novel derivatives of this compound with tailored functionalities, a task for organic chemists, will provide materials scientists with a toolbox of new monomers for creating advanced polymers and materials. The properties of these new materials will then need to be characterized and optimized for specific applications, requiring expertise in polymer physics and engineering.

Biotechnology will play a crucial role in both the sustainable production of the starting materials and in exploring the biological applications of this compound and its derivatives. The use of enzymes for synthesis and the investigation of the biocompatibility and biodegradability of the resulting materials are key areas of intersection. Furthermore, the unique stereochemistry of L-iditol derivatives may lead to interesting biological activities, opening up possibilities in the pharmaceutical and biomedical fields. L-iditol and its derivatives have potential applications in metabolic studies and as substrates for various enzymes. smolecule.com

Q & A

Q. What are the established synthetic routes for 2,4:3,5-DI-O-METHYLENE-L-IDITOL, and what key parameters influence yield and purity?

The synthesis typically involves sequential protection of hydroxyl groups on L-iditol using methylene bridges. A common approach includes:

- Stepwise Protection : Reacting L-iditol with dichloromethane derivatives under acidic or basic conditions to form the 2,4- and 3,5-methylene bridges.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetic acid) are preferred to stabilize intermediates .

- Temperature Control : Reflux conditions (e.g., 80–100°C) optimize ring closure while minimizing side reactions.

- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity, as seen in analogous syntheses of protected carbohydrates .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- NMR Spectroscopy : - and -NMR identify coupling patterns (e.g., axial vs. equatorial protons) and verify bridge formation. For example, methylene protons exhibit characteristic splitting due to restricted rotation .

- X-ray Crystallography : Resolves absolute stereochemistry and confirms the bicyclic structure. Crystallization conditions (e.g., isopropyl alcohol) are critical for obtaining diffraction-quality crystals .

Advanced Research Questions

Q. What challenges arise in interpreting NMR spectra of this compound due to its rigid bicyclic structure?

- Diastereotopic Protons : Methylene bridges create magnetically inequivalent protons, leading to complex splitting patterns. 2D NMR (e.g., COSY, HSQC) is essential for assignment .

- Solvent Effects : Hydrogen bonding with DMSO-d can shift hydroxyl proton signals, complicating analysis. Deuterated chloroform is preferable for sharper peaks .

- Dynamic Effects : Variable-temperature NMR may reveal conformational flexibility in the bicyclic system.

Q. How can computational methods (e.g., DFT) predict the stability and reactivity of methylene-protected iditol derivatives?

- Conformational Analysis : DFT calculations (e.g., B3LYP/6-31G*) model the energy landscape of chair vs. boat conformations, explaining steric strain in the bicyclic system.

- Reactivity Predictions : Transition state modeling identifies susceptibility to acid-catalyzed hydrolysis at specific bridge positions.

- Solvent Interactions : Molecular dynamics simulations assess solvation effects on reaction pathways, aiding in solvent selection for synthesis .

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

- Purity Assessment : Use HPLC or TLC to detect impurities; recrystallization protocols (e.g., solvent ratios) significantly affect melting points .

- Instrument Calibration : Cross-validate spectral data with internal standards (e.g., tetramethylsilane for NMR).

- Environmental Factors : Humidity during crystallization can alter crystal packing, impacting melting points. Controlled drying under nitrogen is recommended .

Data Contradiction and Validation

Q. What experimental strategies validate the stability of this compound under varying pH conditions?

- Kinetic Studies : Monitor degradation via UV-Vis or LC-MS under acidic (pH 2–4) and basic (pH 9–11) conditions.

- Isolation of Byproducts : Hydrolysis products (e.g., free iditol) indicate preferential cleavage of specific methylene bridges.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, correlating decomposition temperatures with structural integrity .

Q. How do competing reaction pathways during synthesis impact the regioselectivity of methylene bridge formation?

- Competitive Alkylation : Use blocking groups (e.g., acetyl) to direct methylene bridge formation to desired positions.

- pH Optimization : Basic conditions favor deprotonation of specific hydroxyl groups, enhancing regioselectivity.

- In Situ Monitoring : Real-time FTIR tracks intermediate formation, enabling rapid adjustment of reaction parameters .

Methodological Recommendations

Q. What spectroscopic techniques are most effective for characterizing byproducts in this compound synthesis?

- High-Resolution Mass Spectrometry (HRMS) : Identifies unexpected adducts or oligomers.

- IR Spectroscopy : Detects unreacted carbonyl intermediates (e.g., residual dichloromethane derivatives).

- Multinuclear NMR : -NMR (if fluorinated reagents are used) tracks unintended substitutions .

Q. How can researchers design kinetic experiments to study the acid-catalyzed hydrolysis of methylene bridges?

- Pseudo-First-Order Conditions : Use excess acid to isolate rate dependence on substrate concentration.

- Stopped-Flow Techniques : Capture rapid hydrolysis events in real time.

- Isotopic Labeling : -labeling in water traces oxygen incorporation during hydrolysis, clarifying mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.